Epicocconone

Catalog No.
S527262
CAS No.
371163-96-1
M.F
C23H22O7
M. Wt
410.4 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epicocconone

CAS Number

371163-96-1

Product Name

Epicocconone

IUPAC Name

(6S,9aS)-6-(hydroxymethyl)-3-[(1Z,4E,6E,8E)-1-hydroxy-3-oxodeca-1,4,6,8-tetraenyl]-9a-methyl-5,6-dihydrofuro[3,2-g]isochromene-2,9-dione

Molecular Formula

C23H22O7

Molecular Weight

410.4 g/mol

InChI

InChI=1S/C23H22O7/c1-3-4-5-6-7-8-15(25)11-19(26)20-18-10-14-9-16(12-24)29-13-17(14)21(27)23(18,2)30-22(20)28/h3-8,10-11,13,16,24,26H,9,12H2,1-2H3/b4-3+,6-5+,8-7+,19-11-/t16-,23-/m0/s1

InChI Key

JKMBMIMLVFMXRW-LYYFRFARSA-N

SMILES

CC=CC=CC=CC(=O)C=C(C1=C2C=C3CC(OC=C3C(=O)C2(OC1=O)C)CO)O

solubility

Soluble in DMSO

Synonyms

Epicocconone; Deep purple; Lightning fast;

Canonical SMILES

CC=CC=CC=CC(=O)C=C(C1=C2C=C3CC(OC=C3C(=O)C2(OC1=O)C)CO)O

Isomeric SMILES

C/C=C/C=C/C=C/C(=O)/C=C(/C1=C2C=C3C[C@H](OC=C3C(=O)[C@]2(OC1=O)C)CO)\O

The exact mass of the compound Epicocconone is 410.1366 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Supplementary Records. It belongs to the ontological category of organic heterotricyclic compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Epicocconone (CAS 371163-96-1) is a naturally derived, cell-permeable polyketide fluorophore widely procured for high-sensitivity protein detection and live-cell imaging. Unlike conventional dyes, it is non-fluorescent in its unconjugated state but exhibits a massive quantum yield increase and a long Stokes shift (~100 nm) upon reversibly binding to primary amines (lysine residues) to form an enamine [1]. For procurement and assay design, its primary value lies in combining the ultra-high sensitivity required for trace protein detection with a heavy-metal-free structure, making it a highly processable, environmentally favorable, and mass-spectrometry-compatible alternative to traditional benchmark stains [2].

Buyers frequently attempt to substitute Epicocconone with legacy stains like Silver Stain, Coomassie Brilliant Blue, or the ruthenium-based SYPRO Ruby, but these fail in modern high-throughput workflows. Silver staining provides high sensitivity but relies on formaldehyde or glutaraldehyde, which permanently cross-links lysine residues and severely impairs downstream mass spectrometry (MS) sequence coverage . Coomassie is MS-compatible but lacks the sensitivity required for low-abundance proteomics [1]. While SYPRO Ruby matches Epicocconone's general application profile, it is a ruthenium-based heavy metal complex that requires costly specialized hazardous waste disposal, exhibits higher background noise, and typically demands overnight incubation compared to Epicocconone’s rapid 1-to-3.5-hour workflow [2].

Superior Sensitivity and Limit of Detection in Gel Electrophoresis

In direct quantitative comparisons for 1-D and 2-D gel electrophoresis, Epicocconone demonstrates significantly higher sensitivity than the industry-standard SYPRO Ruby. Densitometric analysis of dilution series reveals that Epicocconone is generally 2- to 4-fold more sensitive than SYPRO Ruby across a broad range of proteins, and up to 8-fold more sensitive for specific targets such as albumin [1]. This allows for the reliable detection of low-abundance proteins down to the 2 ng/band or low-picogram range without the background speckling often associated with heavy-metal stains[2].

Evidence DimensionLimit of Detection (LOD) / Fluorescence Sensitivity
Target Compound DataEpicocconone: 2x to 8x higher sensitivity; LOD down to low-picogram/2 ng per band.
Comparator Or BaselineSYPRO Ruby: Baseline sensitivity (1x); requires higher protein loads for equivalent signal.
Quantified Difference2- to 8-fold increase in sensitivity for Epicocconone over SYPRO Ruby.
Conditions1-D and 2-D SDS-PAGE gel electrophoresis, dilution series quantification.

Allows core facilities to detect trace biomarkers in precious samples while using significantly less starting material.

Absolute Downstream Mass Spectrometry (MS) Compatibility

A critical procurement bottleneck in proteomics is the incompatibility of high-sensitivity stains with mass spectrometry. Silver staining achieves high sensitivity but utilizes formaldehyde, which covalently cross-links proteins and fundamentally disrupts tryptic digestion and MS sequence coverage. Epicocconone matches or exceeds silver stain sensitivity but operates via a completely different mechanism: it forms a reversible enamine with primary amines. This non-crosslinking interaction is 100% compatible with downstream matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS and Edman sequencing, requiring no harsh chemical destaining steps [1].

Evidence DimensionMS Compatibility / Protein Modification
Target Compound DataEpicocconone: Reversible enamine formation; fully compatible with MALDI-TOF MS without destaining.
Comparator Or BaselineSilver Stain: Irreversible covalent cross-linking via formaldehyde; highly incompatible with MS.
Quantified DifferenceEpicocconone eliminates the signal loss and sequence coverage reduction caused by formaldehyde cross-linking in silver stains.
ConditionsIn-gel tryptic digestion followed by MALDI-TOF mass spectrometry or peptide mass fingerprinting.

Eliminates the need to run parallel gels (one for visualization, one for MS), halving reagent costs and saving extensive labor in proteomics workflows.

Accelerated Workflow and Elimination of Heavy Metal Waste

For industrial and high-throughput laboratories, workflow speed and waste management are major procurement drivers. SYPRO Ruby, the closest performance comparator, is a ruthenium-based complex that requires overnight staining for optimal sensitivity and generates heavy-metal waste that mandates expensive, specialized disposal protocols[1]. In contrast, Epicocconone is a heavy-metal-free polyketide. Its staining protocol can be completed in as little as 1 to 3.5 hours, and because it lacks heavy metals, its disposal is significantly cheaper and environmentally favorable [2].

Evidence DimensionStaining Time and Waste Toxicity
Target Compound DataEpicocconone: 1 to 3.5 hours staining time; zero heavy metals (polyketide).
Comparator Or BaselineSYPRO Ruby: Overnight staining time; contains toxic ruthenium.
Quantified DifferenceUp to 80% reduction in staining time and complete elimination of heavy metal disposal requirements.
ConditionsStandard laboratory SDS-PAGE staining and waste disposal workflows.

Drastically reduces turnaround time for gel analysis while cutting hazardous waste disposal overhead for large-scale facilities.

Superior Reliability as a Quantitative Western Blot Loading Control

Traditional Western blot normalization relies on immunodetection of housekeeping proteins (HKPs) like GAPDH or β-tubulin, which are notorious for rapid signal saturation and biological variance. Epicocconone-based Total Protein Staining (E-ToPS) provides a highly superior alternative. In direct evaluations, E-ToPS demonstrated lower technical and biological variance than GAPDH and β-tubulin immunostaining, accurately quantifying minute protein amounts (≤ 1 μg) across a much wider dynamic range without the rapid saturation observed for HKPs [1]. Furthermore, E-ToPS does not interfere with subsequent immunodetection steps[2].

Evidence DimensionQuantitative Variance and Linear/Logarithmic Range
Target Compound DataEpicocconone (E-ToPS): Reliable quantification at ≤ 1 μg total protein; wide dynamic range without rapid saturation.
Comparator Or BaselineHKP Immunodetection (GAPDH/β-tubulin): High variance; rapid signal saturation at standard loading amounts.
Quantified DifferenceE-ToPS outperforms HKPs in both biological and technical variance, providing accurate arithmetic normalization where HKPs fail.
ConditionsWestern blot loading control normalization prior to target immunodetection.

Allows researchers to replace expensive, unreliable housekeeping antibodies with a single, highly accurate total protein stain, ensuring reproducible publication-quality data.

High-Throughput Core Proteomics Facilities

Directly leveraging the 2- to 8-fold sensitivity increase and 100% MS compatibility, Epicocconone is the optimal procurement choice for 2D-PAGE workflows. It replaces both Coomassie (which lacks sensitivity) and Silver Stain (which ruins MS data), allowing core facilities to run a single gel for both ultra-sensitive visualization and downstream MALDI-TOF analysis[1].

Standardized Western Blot Normalization

Based on its superior dynamic range and lower variance compared to GAPDH/β-tubulin, Epicocconone is ideal for pharmaceutical and diagnostic labs requiring rigorous, reproducible Western blot quantification. Procuring Epicocconone for Total Protein Staining (E-ToPS) eliminates the recurring costs and saturation artifacts of housekeeping antibodies [2].

Eco-Friendly and Rapid Gel Processing Workflows

For industrial labs looking to optimize turnaround times and reduce hazardous waste overhead, Epicocconone’s heavy-metal-free polyketide structure and 1.5-hour staining protocol make it a direct, superior substitute for ruthenium-based SYPRO Ruby, cutting both time-to-result and specialized disposal costs [1].

Live-Cell Multiplex Imaging

Because Epicocconone exhibits a massive ~100 nm Stokes shift and only fluoresces upon binding to proteins, it is highly valuable for live-cell imaging. It can be excited by standard 488 nm or 532 nm lasers but emits in the red/orange spectrum (~610 nm), allowing seamless multiplexing with common green fluorophores (like FITC or GFP) without signal bleed-through or the need for wash steps [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Exact Mass

410.1366

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6QLH9631R8

MeSH Pharmacological Classification

Fluorescent Dyes

Wikipedia

Epicocconone

Dates

Last modified: 07-15-2023
1: Peixoto PA, Boulangé A, Ball M, Naudin B, Alle T, Cosette P, Karuso P, Franck X. Design and synthesis of epicocconone analogues with improved fluorescence properties. J Am Chem Soc. 2014 Oct 29;136(43):15248-56. doi: 10.1021/ja506914p. Epub 2014 Oct 16. PubMed PMID: 25271695.
2: Moritz CP, Marz SX, Reiss R, Schulenborg T, Friauf E. Epicocconone staining: a powerful loading control for Western blots. Proteomics. 2014 Feb;14(2-3):162-8. doi: 10.1002/pmic.201300089. Erratum in: Proteomics. 2014 Jun;14(11):1444. PubMed PMID: 24339236.
3: Randrianjatovo I, Girbal-Neuhauser E, Marcato-Romain CE. Epicocconone, a sensitive and specific fluorescent dye for in situ quantification of extracellular proteins within bacterial biofilms. Appl Microbiol Biotechnol. 2015 Jun;99(11):4835-44. doi: 10.1007/s00253-015-6570-9. Epub 2015 Apr 26. PubMed PMID: 25913004.
4: Syzgantseva OA, Tognetti V, Boulangé A, Peixoto PA, Leleu S, Franck X, Joubert L. Evaluating charge transfer in epicocconone analogues: toward a targeted design of fluorophores. J Phys Chem A. 2014 Jan 30;118(4):757-64. doi: 10.1021/jp410407u. Epub 2014 Jan 21. PubMed PMID: 24446675.
5: Chatterjee S, Karuso P, Boulangé A, Franck X, Datta A. Excited state dynamics of brightly fluorescent second generation epicocconone analogues. J Phys Chem B. 2015 May 21;119(20):6295-303. doi: 10.1021/acs.jpcb.5b02190. Epub 2015 May 6. PubMed PMID: 25902354.
6: Syzgantseva OA, Tognetti V, Joubert L, Boulangé A, Peixoto PA, Leleu S, Franck X. Electronic excitations in epicocconone analogues: TDDFT methodological assessment guided by experiment. J Phys Chem A. 2012 Aug 23;116(33):8634-43. doi: 10.1021/jp305269y. Epub 2012 Aug 10. PubMed PMID: 22882017.
7: Chatterjee S, Burai TN, Karuso P, Datta A. Ultrafast dynamics of epicocconone, a second generation fluorescent protein stain. J Phys Chem A. 2011 Sep 15;115(36):10154-8. doi: 10.1021/jp205634g. Epub 2011 Aug 23. PubMed PMID: 21827198.
8: Choi HY, Veal DA, Karuso P. Epicocconone, a new cell-permeable long Stokes' shift fluorescent stain for live cell imaging and multiplexing. J Fluoresc. 2006 Jul;16(4):475-82. Epub 2005 Dec 3. PubMed PMID: 16328703.
9: Boulangé A, Peixoto PA, Franck X. Diastereoselective IBX oxidative dearomatization of phenols by remote induction: towards the epicocconone core framework. Chemistry. 2011 Sep 5;17(37):10241-5. doi: 10.1002/chem.201101681. Epub 2011 Aug 2. PubMed PMID: 21809405.
10: Bell PJ, Karuso P. Epicocconone, a novel fluorescent compound from the fungus epicoccumnigrum. J Am Chem Soc. 2003 Aug 6;125(31):9304-5. PubMed PMID: 12889954.
11: Nabavi Zadeh PS, Mallak KA, Carlsson N, Åkerman B. A fluorescence spectroscopy assay for real-time monitoring of enzyme immobilization into mesoporous silica particles. Anal Biochem. 2015 May 1;476:51-8. doi: 10.1016/j.ab.2015.02.005. Epub 2015 Feb 11. PubMed PMID: 25681112.
12: Coghlan DR, Mackintosh JA, Karuso P. Mechanism of reversible fluorescent staining of protein with epicocconone. Org Lett. 2005 Jun 9;7(12):2401-4. PubMed PMID: 15932208.
13: Panda D, Khatua S, Datta A. Enhanced fluorescence of epicocconone in surfactant assemblies as a consequence of depth-dependent microviscosity. J Phys Chem B. 2007 Feb 22;111(7):1648-56. Epub 2007 Jan 31. PubMed PMID: 17263570.
14: Tognetti V, Boulangé A, Peixoto PA, Franck X, Joubert L. A theoretical study on diastereoselective oxidative dearomatization by iodoxybenzoic acid. J Mol Model. 2014 Aug;20(8):2342. doi: 10.1007/s00894-014-2342-1. Epub 2014 Jul 20. PubMed PMID: 25038631.
15: Chatterjee S, Karuso P, Boulangé A, Peixoto PA, Franck X, Datta A. The role of different structural motifs in the ultrafast dynamics of second generation protein stains. J Phys Chem B. 2013 Dec 5;117(48):14951-9. doi: 10.1021/jp4092927. Epub 2013 Nov 20. PubMed PMID: 24168431.
16: Mackintosh JA, Choi HY, Bae SH, Veal DA, Bell PJ, Ferrari BC, Van Dyk DD, Verrills NM, Paik YK, Karuso P. A fluorescent natural product for ultra sensitive detection of proteins in one-dimensional and two-dimensional gel electrophoresis. Proteomics. 2003 Dec;3(12):2273-88. PubMed PMID: 14673778.
17: Mackintosh JA, Veal DA, Karuso P. Fluoroprofile, a fluorescence-based assay for rapid and sensitive quantitation of proteins in solution. Proteomics. 2005 Dec;5(18):4673-7. PubMed PMID: 16267819.
18: Sundaram RK, Balasubramaniyan N, Sundaram P. Protein stains and applications. Methods Mol Biol. 2012;869:451-64. doi: 10.1007/978-1-61779-821-4_39. PubMed PMID: 22585510.
19: Karuso P, Crawford AS, Veal DA, Scott GB, Choi HY. Real-time fluorescence monitoring of tryptic digestion in proteomics. J Proteome Res. 2008 Jan;7(1):361-6. Epub 2007 Dec 1. PubMed PMID: 18052032.
20: Cleemann F, Karuso P. Fluorescence anisotropy assay for the traceless kinetic analysis of protein digestion. Anal Chem. 2008 Jun 1;80(11):4170-4. doi: 10.1021/ac7025783. Epub 2008 Apr 24. PubMed PMID: 18433148.

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